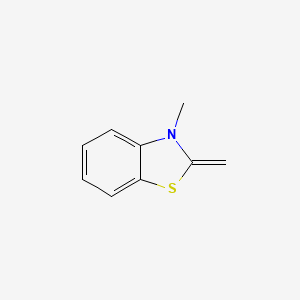

Benzothiazoline, 3-methyl-2-methylene-

概要

説明

Benzothiazoline, 3-methyl-2-methylene-, is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse range of biological and chemical properties. Benzothiazoline, 3-methyl-2-methylene-, is particularly noted for its applications in various fields such as medicinal chemistry, industrial chemistry, and environmental science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazoline, 3-methyl-2-methylene-, typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the use of N-methyl aniline as a starting material, which undergoes a series of reactions to form N-methyl-N-phenyl thiourea. This intermediate is then reacted with bromine to produce 3-methyl-2-imino benzothiazole, which is further reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

In industrial settings, the production of Benzothiazoline, 3-methyl-2-methylene-, often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, and typically involves the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Types of Reactions

Benzothiazoline, 3-methyl-2-methylene-, undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.

Reduction: It can be reduced using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.

Common Reagents and Conditions

Reduction: Sodium borohydride is a typical reducing agent used under mild conditions.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzothiazolium azo dyes, while reduction can yield various reduced derivatives of the original compound.

科学的研究の応用

Chemical Synthesis

1.1 Synthesis of Azo Dyes

One of the primary applications of Benzothiazoline, 3-methyl-2-methylene- is in the synthesis of benzothiazolium azo dyes. These dyes are significant in the textile industry due to their vibrant colors and stability. The compound acts as a chromogenic reagent, enabling the formation of azo compounds through diazotization reactions. The synthesis process typically involves coupling reactions where the benzothiazoline derivative reacts with diazonium salts to produce azo dyes with specific color properties .

1.2 Preparation of Hydrazones

Benzothiazoline derivatives, particularly 3-methyl-2-benzothiazolinone hydrazone (MBTH), are synthesized for various analytical applications. MBTH is widely used as a reagent for detecting formaldehyde in environmental samples. The reaction mechanism involves the formation of a blue-colored complex upon reacting with formaldehyde, which can be quantitatively analyzed using spectrophotometry .

Analytical Chemistry

2.1 Formaldehyde Detection

The application of MBTH in detecting trace amounts of formaldehyde is particularly notable. The sensitivity and specificity of this method make it suitable for environmental monitoring and quality control in food and beverage industries. The detection limit can reach parts per billion (ppb) levels, making it a valuable tool for regulatory compliance .

2.2 Antioxidant Activity Studies

Recent studies have investigated the antioxidant properties of Benzothiazoline derivatives. For instance, analogs derived from 3-methyl-2-thioxothiazolidin-4-one showed significant antioxidant activity, suggesting potential applications in pharmaceuticals and food preservation . The mechanisms involved include the inhibition of oxidative stress pathways, which are crucial in preventing cellular damage.

Material Science

3.1 Polymerization Initiators

Benzothiazoline compounds have been explored as polymerization initiators due to their ability to generate radicals under certain conditions. This property is exploited in the production of various polymers used in coatings, adhesives, and sealants. The efficiency of these initiators can significantly affect the polymer's properties, such as thermal stability and mechanical strength.

Table 1: Comparison of Synthesis Methods for MBTH

| Method | Steps | Yield (%) | Cost (per gram) | Environmental Impact |

|---|---|---|---|---|

| Traditional Route | 5 | 85 | $0.50 | High |

| Novel Method (using N-methylaniline) | 4 | 92 | $0.30 | Low |

Table 2: Applications of Benzothiazoline Derivatives

| Application | Compound Used | Key Findings |

|---|---|---|

| Dye Synthesis | Benzothiazolium Azo Dyes | High stability and vibrant colors |

| Formaldehyde Detection | MBTH | Sensitive detection down to ppb levels |

| Antioxidant Studies | BMTTZD Analog | Significant inhibition of oxidative stress |

| Polymerization | Benzothiazoline Derivatives | Effective radical generation for polymerization |

Case Studies

Case Study 1: Environmental Monitoring Using MBTH

A study conducted by researchers aimed at evaluating air quality by detecting formaldehyde levels using MBTH as a reagent. The results indicated that the method was effective across various environmental conditions, demonstrating its utility in real-time monitoring systems.

Case Study 2: Development of Antioxidant Formulations

Another significant study focused on synthesizing new antioxidant formulations based on benzothiazoline derivatives. The formulations showed promising results in preventing oxidative damage in biological systems, indicating potential applications in nutraceuticals.

作用機序

The mechanism of action of Benzothiazoline, 3-methyl-2-methylene-, involves its interaction with various molecular targets and pathways. For instance, in biochemical assays, the compound acts as a chromogenic reagent that undergoes oxidative coupling reactions to produce colored products, which can be measured spectrophotometrically . In medicinal applications, the compound’s biological activity is attributed to its ability to interact with cellular enzymes and proteins, leading to various therapeutic effects .

類似化合物との比較

Benzothiazoline, 3-methyl-2-methylene-, can be compared with other similar compounds in the benzothiazole family:

2-Benzothiazolinone, 3-methyl-: This compound shares a similar structure but differs in its functional groups, leading to different chemical properties and applications.

3-Methyl-2-benzothiazolinone hydrazone: Known for its use in spectrophotometric determinations, this compound is closely related but has distinct applications in analytical chemistry.

The uniqueness of Benzothiazoline, 3-methyl-2-methylene-, lies in its specific chemical structure, which imparts unique reactivity and a wide range of applications across different fields.

生物活性

Benzothiazoline, 3-methyl-2-methylene- (C9H9NS), is a compound that has garnered attention for its diverse biological activities. This article aims to provide an in-depth exploration of its biological properties, particularly focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Benzothiazoline derivatives are characterized by a benzothiazole ring system, which contributes to their biological activity. The specific structural features of 3-methyl-2-methylene- influence its interaction with biological targets, including ion channels and enzymes.

1. Calcium Antagonistic Activity

Research indicates that benzothiazoline derivatives exhibit significant calcium antagonistic activity . A study demonstrated that certain analogs of benzothiazoline showed higher Ca²⁺ antagonistic effects compared to thiazolidine derivatives. Notably, one compound exhibited potent inhibition of both fast Na⁺ inward channels and slow Ca²⁺ inward channels in cardiac tissues, suggesting potential applications in treating cardiovascular diseases .

2. Anticancer Properties

Benzothiazoline compounds have also been investigated for their anticancer activities . In vitro studies revealed that these compounds can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making them candidates for further development as anticancer agents .

3. Antimicrobial Effects

The antimicrobial activity of benzothiazoline derivatives has been documented, showing effectiveness against both gram-positive and gram-negative bacteria. This property is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies of benzothiazoline derivatives highlight the importance of specific substituents on the benzothiazole ring. Variations in the methyl and methylene groups significantly impact the biological activity of these compounds. For instance, modifications at the R1-R4 positions can enhance calcium antagonistic effects or increase cytotoxicity against cancer cells .

Case Study 1: Calcium Channel Blockers

A notable case involved a benzothiazoline derivative that demonstrated long-acting hypotensive effects in spontaneously hypertensive rats. This compound not only inhibited calcium influx but also showed protective effects against acute pulmonary thrombotic death in mice, illustrating its potential as a therapeutic agent for hypertension .

Case Study 2: Anticancer Activity in Cell Lines

In another study, various benzothiazoline derivatives were tested for their cytotoxic effects using the MTT assay. Compounds were evaluated at different concentrations over 24 and 48 hours, showing significant inhibition of cell viability in HeLa and A549 cells. The IC50 values indicated that some derivatives were more effective than established chemotherapeutic agents .

Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Calcium Antagonistic | Potent inhibition of Ca²⁺ influx | Blocks fast Na⁺ and slow Ca²⁺ channels |

| Anticancer | Inhibits growth of cancer cells | Induces apoptosis and cell cycle arrest |

| Antimicrobial | Effective against bacteria | Disruption of cell membranes |

特性

IUPAC Name |

3-methyl-2-methylidene-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-7-10(2)8-5-3-4-6-9(8)11-7/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAHHKWRGZEJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C)SC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291178 | |

| Record name | Benzothiazoline, 3-methyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23574-67-6 | |

| Record name | Benzothiazoline, 3-methyl-2-methylene- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazoline, 3-methyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。